![molecular formula C16H20N4O5 B5883662 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5883662.png)
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific hydrazide with aldehydes to form hydrazone derivatives. For example, a compound with a similar structure was synthesized from a starting material through cyclocondensation with an aldehyde, demonstrating a common approach for generating such chemicals (Amr et al., 2016).
Molecular Structure Analysis
Crystallographic studies are crucial for understanding the molecular structure of these compounds. For instance, structural analysis through single-crystal X-ray diffraction provides detailed insights into the crystalline form, molecular geometry, and bonding interactions (Ojala, Ojala, & Gleason, 1998).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through various reactions, including cyclocondensation and reactions with different reagents to form novel derivatives. This is exemplified by the synthesis of novel N′-substituted benzylidene derivatives, highlighting the compound's versatile reactivity (Aslam et al., 2013).
properties
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-9-11(16(22)20-18-9)7-13(21)19-17-8-10-5-6-12(23-2)15(25-4)14(10)24-3/h5-6,8,11H,7H2,1-4H3,(H,19,21)(H,20,22)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFUSGQBWFIBNH-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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